[(5-Isopropyl-3-isoxazolyl)methyl]methylamine hydrochloride is a chemical compound with the molecular formula and a CAS number of 154016-49-6. This compound belongs to the class of isoxazole derivatives, which are characterized by a five-membered ring containing one nitrogen and one oxygen atom. The presence of the isopropyl group and the methylamine moiety suggests potential biological activity, particularly in pharmaceutical applications.
This compound can be sourced from various chemical suppliers, including Avantor and Matrix Scientific, which provide it for research purposes. It is classified primarily as an organic compound with potential applications in medicinal chemistry, particularly in the development of treatments for neuropsychiatric disorders such as schizophrenia .
The synthesis of [(5-Isopropyl-3-isoxazolyl)methyl]methylamine hydrochloride typically involves several key steps:
The molecular structure of [(5-Isopropyl-3-isoxazolyl)methyl]methylamine hydrochloride features a five-membered isoxazole ring with an isopropyl group at position 5 and a methylamine group at position 3. The structural formula can be represented as follows:
[(5-Isopropyl-3-isoxazolyl)methyl]methylamine hydrochloride can participate in various chemical reactions:
The mechanism of action for [(5-Isopropyl-3-isoxazolyl)methyl]methylamine hydrochloride, particularly in pharmacological contexts, may involve modulation of neurotransmitter systems. Preliminary studies suggest that compounds in this class may interact with dopamine receptors, potentially influencing dopaminergic signaling pathways that are implicated in conditions like schizophrenia.
Data indicates that similar compounds have shown efficacy in preclinical models for treating symptoms associated with neuropsychiatric disorders . Further research is necessary to elucidate specific pathways and receptor interactions.
[(5-Isopropyl-3-isoxazolyl)methyl]methylamine hydrochloride has potential applications in:
The isoxazole ring serves as a bioisostere for various functional groups (e.g., carboxylic esters, amides) and aromatic systems, allowing optimization of metabolic stability and binding affinity. Its incorporation into pharmacophores frequently enhances target engagement through specific vectorial positioning of substituents. In kinase inhibitor design, exemplified by the RET inhibitor 29, the isoxazole moiety acts as a rigid linker that forms critical hydrogen bonds with lysine residues (e.g., Lys758 in RET kinase), conferring nanomolar potency (IC₅₀ = 1.4 nM against RET-wild type) and exceptional selectivity over related kinases like VEGFR2 [1] [3]. Similarly, HSP90 inhibitors (e.g., NVP-AUY922) leverage the 3,4,5-trisubstituted isoxazole scaffold to disrupt ATP binding, inducing cancer cell apoptosis [3] [8]. The ring's metabolic resilience is demonstrated in curcumin analogs, where replacement of the β-diketone moiety with isoxazole (compound 22) significantly improved stability while enhancing antitumor activity across cell lines [1] [3].
Table 1: Pharmacological Applications of Isoxazole Derivatives
Biological Activity | Representative Compound | Key Target/Mechanism | Activity Highlights |
---|---|---|---|
Anticancer | NVP-AUY922 | HSP90 inhibition | Induces cancer cell apoptosis [3] |
Anticancer | Compound 29 | RET kinase inhibition | IC₅₀ = 1.4 nM (RET-wt); >500× selective vs VEGFR2 [1] |
Antimicrobial | Sulfisoxazole | Dihydropteroate synthase | Treatment of urinary tract infections [3] |
Anti-TB | Compound 55 | Undefined | MIC = 0.2 µM (MABA assay) [3] |
Anti-inflammatory | Valdecoxib | COX-2 inhibition | Management of arthritis [8] |
The 5-position of the isoxazole ring serves as a critical modification site for optimizing steric, electronic, and pharmacokinetic properties. Introduction of alkyl groups (e.g., isopropyl) at this position enhances lipophilicity and influences ring conformation, potentially improving membrane permeability and target complementarity. In anticancer agents, 5-aryl/heteroaryl substitutions drive potency, as seen in compound 15 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole), which inhibits proliferation in MCF7 and HeLa cells (IC₅₀ = 19.5 and 39.2 µM) and downregulates ER-α in mammary carcinoma models [1]. Fluorinated 5-aryl groups further boost cytotoxicity; Rao et al.'s compound 16 (bearing 4-fluorophenyl or trifluoromethylphenyl) exhibited IC₅₀ <12 µM against four human cancer lines (A549, COLO205, MDA-MB-231, PC-3) [1] [3]. The steric bulk of the 5-isopropyl group in [(5-Isopropyl-3-isoxazolyl)methyl]methylamine hydrochloride may confer metabolic stability by shielding the methylamine linker from oxidative enzymes, while its electron-donating nature could modulate the ring's dipole moment, influencing electrostatic interactions with biological targets [4] [7].
Methylamine-functionalized heterocycles have evolved from structural elements in natural products to rationally designed pharmacophores in synthetic drugs. Early examples include the neurotransmitter GABA (γ-aminobutyric acid) and its isoxazole-containing analog muscimol—a potent GABA_A receptor agonist isolated from Amanita muscaria mushrooms [3] [8]. Synthetic integration of aminomethylisoxazole motifs accelerated in the late 20th century, driven by advances in cycloaddition chemistry (e.g., 1,3-dipolar reactions between nitrile oxides and alkynes) and recognition of their bioisosteric utility. Compounds like Isoxazol-3-yl-methylamine hydrochloride (CAS 131052-58-9) emerged as versatile intermediates for neurological drug synthesis, exploiting the methylamine tether to link the heterocycle to secondary pharmacophores [6]. The specific derivative [(5-Isopropyl-3-isoxazolyl)methyl]methylamine hydrochloride (CAS 1160246-01-4) represents a contemporary iteration, where N-methylation of the amine enhances lipophilicity and modulates basicity (pKa), potentially optimizing blood-brain barrier penetration for CNS-targeted therapeutics [7] [8].
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2